molecular formula C13H22N4O2 B13198310 tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No.: B13198310
M. Wt: 266.34 g/mol
InChI Key: GCUKLVYTTNYDSQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate is a sophisticated bifunctional building block designed for pharmaceutical research and the synthesis of complex molecules. This compound features two distinct reactive sites: a primary amine on the ethyl side chain, protected for selective functionalization (as seen in similar amines ), and a 1H-pyrazole heterocycle, a privileged scaffold in medicinal chemistry known for its ability to engage in hydrogen bonding and improve solubility . The presence of the tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen provides a key handle for facile deprotection under mild acidic conditions, enabling further diversification of the azetidine ring. This unique combination of a conformationally restricted azetidine, an aminoethyl spacer, and a pyrazole ring makes it an exceptionally valuable scaffold for constructing protease inhibitors, kinase inhibitors, and other biologically active targets. It is also a prime candidate for developing molecular glues and PROTACs® (Proteolysis Targeting Chimeras), where its defined geometry can be critical for forming productive ternary complexes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl 3-(2-aminoethyl)-3-pyrazol-1-ylazetidine-1-carboxylate

InChI

InChI=1S/C13H22N4O2/c1-12(2,3)19-11(18)16-9-13(10-16,5-6-14)17-8-4-7-15-17/h4,7-8H,5-6,9-10,14H2,1-3H3

InChI Key

GCUKLVYTTNYDSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCN)N2C=CC=N2

Origin of Product

United States

Preparation Methods

Azetidine Ring Formation and Functionalization

Azetidine rings can be synthesized via cyclization reactions starting from amino alcohols or halogenated precursors. For example, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate serves as a key intermediate, which can be prepared and isolated as its hydrochloride salt by treatment with aqueous hydrogen chloride in ethanol, followed by solvent removal under vacuum at mild temperature (~38 °C) to yield a white solid with good yield (approximately 18 g from 15.5 g starting material).

Attachment of the 2-Aminoethyl Side Chain

The 2-aminoethyl substituent is introduced via nucleophilic substitution or reductive amination reactions. This step requires careful control of reaction conditions to avoid over-alkylation or side reactions. Anhydrous solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used, with bases like N-ethyl-N,N-diisopropylamine to facilitate substitution at elevated temperatures (e.g., 70 °C).

tert-Butyl Carbamate (Boc) Protection

The carboxylate group is protected as a tert-butyl carbamate to improve compound stability during synthesis and purification. This protection is typically introduced early or maintained throughout the synthesis. Boc protection can be introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions or retained from starting materials like tert-butyl 3-(aminomethyl)azetidine-1-carboxylate.

Step Reagents/Conditions Yield (%) Notes
Formation of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride Treatment with aqueous HCl (1.0 M) in ethanol; solvent removal under vacuum at 38 °C ~100% (18 g) White solid obtained; key intermediate for further functionalization
Coupling with benzotriazol-1-ol and EDCI in DMF at 20 °C for 12 h under argon EDCI·HCl, HOBt, N-ethyl-N,N-diisopropylamine in DMF; inert atmosphere 61% Used for amide bond formation; purification by silica gel chromatography
Nucleophilic substitution with 2,4-dichlorothieno[2,3-d]pyrimidine in THF at 70 °C overnight N-ethyl-N,N-diisopropylamine as base; extraction and column chromatography 81.9% High yield substitution reaction; purification by silica gel chromatography
Introduction of pyrazole and aminoethyl groups Multi-step synthesis involving condensation and substitution; solvent and base control essential Variable Specific yields depend on route optimization; purification critical for high purity

This table summarizes analogous steps and conditions from related azetidine derivatives to infer optimal conditions for the target compound.

To ensure the correct structure and purity of tert-butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, the following methods are critical:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of tert-butyl groups (singlet near 1.4 ppm), azetidine ring protons, pyrazole protons, and aminoethyl substituents.
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns, confirming the presence of aminoethyl and pyrazole moieties.
  • Infrared Spectroscopy (IR): Identifies characteristic carbamate (Boc) carbonyl stretches and amine groups.
  • Chromatography (TLC, HPLC): Used to monitor reaction progress and purity; typical solvents include hexanes/ethyl acetate mixtures with small amounts of triethylamine to prevent tailing.
  • X-ray Crystallography: When possible, single crystals grown from ethyl acetate/methanol mixtures provide definitive stereochemical and conformational information.

Industrial synthesis of this compound involves optimizing reaction parameters to maximize yield and purity while minimizing cost and environmental impact. This includes:

  • Use of automated synthesis equipment and high-pressure reactors.
  • Employing anhydrous and inert atmosphere conditions to prevent side reactions.
  • Advanced purification techniques such as preparative HPLC or automated silica gel chromatography.
  • Process safety protocols to handle reactive intermediates and hazardous reagents.

The preparation of this compound is a multi-step process involving:

  • Formation of the azetidine ring with Boc protection.
  • Introduction of the pyrazole ring via condensation or substitution.
  • Attachment of the 2-aminoethyl group through nucleophilic substitution.
  • Careful control of reaction conditions including solvent choice, temperature, atmosphere, and purification methods.

Yields typically range from moderate to high (60–80%) depending on the step and optimization. Analytical techniques such as NMR, MS, and chromatography are essential for characterization and quality control.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free azetidine amine, enabling further functionalization.

Reagent/Conditions Product Application
Trifluoroacetic acid (TFA) in dichloromethane (DCM) 3-(2-Aminoethyl)-3-(1H-pyrazol-1-yl)azetidineIntermediate for antitumor agents
HCl in dioxane Hydrochloride salt of the deprotected amineSalt formation for improved solubility
  • Mechanism : Acidic protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butylene.

  • Key Observation : The reaction typically completes within 2–4 hours at 0–25°C.

Functionalization of the Aminoethyl Group

The primary amine on the ethyl side chain undergoes nucleophilic reactions, enabling diverse modifications.

Reaction Type Reagents/Conditions Product Citation
AcylationAcetyl chloride, triethylamine (TEA) in THFN-Acetylated derivative
SulfonylationTosyl chloride, DIPEA in DCMSulfonamide intermediates for antitumor agents
Schiff Base FormationBenzaldehyde, methanol, RTImine derivatives
  • Example : Reaction with sulfonyl chlorides produces sulfonamides, critical in developing kinase inhibitors .

Pyrazole Ring Modifications

The pyrazole moiety participates in cycloaddition and electrophilic substitution reactions.

Reaction Type Conditions Outcome
[3+2] CycloadditionNitrile oxides, Cu(I) catalysisIsoxazoline-fused derivatives
Electrophilic SubstitutionHNO₃/H₂SO₄ at 0°CNitro-pyrazole derivatives (requires Boc deprotection)
  • Limitation : Direct nitration is hindered by the Boc group; deprotection is often required first .

Stability and Side Reactions

The compound’s stability under various conditions influences its synthetic utility:

Condition Observation Implication
Basic aqueous solutionsGradual hydrolysis of the carbamate groupRequires neutral pH during storage
High temperatures (>100°C)Decomposition via retro-Mannich pathwayReactions must be conducted below 80°C

Comparative Reactivity Table

Functional Group Reactivity Key Transformations
tert-Butyl carbamateAcid-labileDeprotection to free amine
Aminoethyl side chainNucleophilicAcylation, sulfonylation, alkylation
Pyrazole ringElectrophilic substitution/cycloadditionNitration, Huisgen cycloaddition

This compound’s multifunctional design enables its use in synthesizing complex bioactive molecules, particularly in oncology. Its reactions are optimized for high yields (typically 70–85%) under mild conditions, making it a valuable asset in medicinal chemistry pipelines .

Scientific Research Applications

tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The aminoethyl side chain and pyrazole ring are key functional groups that enable binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl-protected azetidine carboxylates with diverse substituents. Below is a comparative analysis of structurally related analogs based on synthesis, physicochemical properties, and applications:

Structural Analogs and Substituent Variations

Compound Name Substituents Key Features Synthesis Yield Physical State Reference
tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-[4-(2-methylphenyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate (5c) 2-Methylphenyl, methoxycarbonylethyl Electron-donating methyl group; ester functionality 70% Yellow oil
tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-[4-(thiophen-3-yl)-1H-pyrazol-1-yl]azetidine-1-carboxylate (5l) Thiophene, methoxycarbonylethyl Heteroaromatic thiophene; enhanced π-stacking potential 80% Yellow oil
tert-Butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate Boronate ester, cyanomethyl Boron-containing for Suzuki coupling; nitrile group Not specified Not reported
tert-Butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h) 4-Methoxyphenyl, hydroxybutyl Chiral alcohol; potential for stereoselective reactions 42% Not reported
tert-Butyl 3-(cyanomethyl)-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate (15) Pyrrolopyrimidine, cyanomethyl Kinase inhibitor scaffold (JAK inhibitors) 97.6% Crystalline solid

Physicochemical Properties

  • Solubility and Stability: Aminoethyl and pyrazole groups may enhance aqueous solubility via hydrogen bonding compared to hydrophobic aryl derivatives (e.g., 5c, 5l). The tert-butyl carbamate group improves stability under basic conditions .
  • Spectroscopic Data : IR spectra of analogs show characteristic C=O stretches (1735–1738 cm⁻¹ for esters) and N–H stretches (~3350 cm⁻¹ for amines). NMR data confirm regiochemistry and stereochemistry .

Key Research Findings and Trends

Steric vs. Electronic Effects : Ortho-substituted aryl groups (e.g., 2-methylphenyl in 5c) reduce yields due to steric hindrance, while electron-rich groups (e.g., 4-methoxyphenyl in 5d) improve reactivity .

Biological Relevance : Pyrazole-azetidine hybrids show promise in kinase inhibition, with substituents like pyrrolopyrimidine enhancing target affinity .

Synthetic Versatility : The tert-butyl carbamate group is easily deprotected under acidic conditions, enabling downstream functionalization .

Data Tables

Table 1: Comparative Yields and Functional Groups

Substituent Type Example Compound Yield (%) Key Application
Aryl (electron-donating) 5d (4-methoxyphenyl) 80% Structural studies
Heteroaryl (thiophene) 5l 80% π-Stacking motifs
Boronate ester Baricitinib Impurity 31 Not specified Suzuki coupling
Pyrrolopyrimidine 15 97.6% JAK inhibition

Biological Activity

tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, with the CAS number 1520471-37-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N4O2, with a molecular weight of 266.34 g/mol. The compound features an azetidine ring substituted with an aminoethyl group and a pyrazole moiety, which are critical for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of azetidine derivatives, including this compound. These compounds have been evaluated against various bacterial strains. For instance, a study indicated that azetidine derivatives exhibited significant activity against Mycobacterium tuberculosis, suggesting their potential as novel antitubercular agents .

The mechanism through which this compound exerts its effects is believed to involve inhibition of specific enzymes crucial for bacterial survival. For example, it has been shown to target polyketide synthase (Pks13), an enzyme essential for the synthesis of mycolic acids in Mycobacterium tuberculosis. Inhibition of Pks13 disrupts the bacterial cell wall synthesis, leading to cell death .

Case Studies

Several case studies have documented the efficacy of azetidine derivatives in preclinical models:

  • In Vitro Studies : A series of azetidine amides were synthesized and tested for their inhibitory activity against Pks13. Compounds showed IC50 values in the low micromolar range, demonstrating promising antibacterial activity .
  • Animal Models : In murine models of tuberculosis, compounds derived from azetidine structures exhibited significant reductions in bacterial load compared to controls. One notable compound demonstrated a more than tenfold improvement in growth inhibition in a genetically modified strain of M. tuberculosis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest favorable absorption and distribution characteristics, although detailed studies are needed to assess metabolism and excretion pathways.

Toxicological assessments indicate that while some azetidine derivatives show low toxicity profiles, further investigations are necessary to ensure safety in clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with azetidine ring formation followed by functionalization. For example, tert-butyl-protected intermediates are common, as seen in analogous compounds where Boc-protected amines are introduced via nucleophilic substitution or coupling reactions . Key conditions include:

  • Use of anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to minimize side reactions .
  • Column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) for purification to achieve >95% purity .
  • Monitoring reaction progress via TLC or HPLC to optimize reaction times and avoid over-functionalization .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Boc-protection integrity. For example, tert-butyl groups show distinct singlets at ~1.4 ppm in ¹H NMR .
  • X-ray Crystallography : Resolves stereochemistry and confirms azetidine/pyrazole ring conformations. Crystallization in EtOAc/MeOH mixtures (v/v 25:1) is effective for obtaining single crystals .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for aminoethyl and pyrazole substituents .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation hazards (H335) .
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion (H302) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during pyrazole-azetidine functionalization to avoid structural isomers?

  • Methodological Answer :

  • Temperature Control : Lower reaction temperatures (0–20°C) reduce kinetic side reactions, as shown in analogous sulfonylation reactions .
  • Catalytic Additives : DMAP or Lewis acids (e.g., ZnCl₂) enhance selectivity in coupling reactions by stabilizing transition states .
  • Computational Modeling : DFT calculations predict favorable sites for pyrazole substitution, guiding experimental design .

Q. How should conflicting data between theoretical and experimental LogP values be resolved for this compound?

  • Methodological Answer :

  • Experimental Validation : Measure LogP via shake-flask method (octanol/water) and compare with computational tools like MarvinSketch or ACD/Labs. Discrepancies >0.5 units suggest unaccounted solvation effects .
  • Structural Re-analysis : Check for intramolecular H-bonding (e.g., between aminoethyl and pyrazole groups) using IR spectroscopy or MD simulations, which may alter hydrophobicity .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation in real-time, ensuring consistent reaction progression .
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., reagent stoichiometry, temperature) identifies critical parameters affecting purity .

Q. How can this compound serve as a precursor in targeted drug discovery, particularly for kinase inhibitors?

  • Methodological Answer :

  • Functional Group Compatibility : The Boc-protected amine allows selective deprotection under acidic conditions (e.g., TFA/DCM) for subsequent coupling with pharmacophores .
  • Biological Screening : Use SPR (Surface Plasmon Resonance) to assess binding affinity against kinase targets (e.g., EGFR or ALK), leveraging the pyrazole moiety’s known role in ATP-binding pocket interactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystallographic data vs. computational geometry optimizations?

  • Methodological Answer :

  • Re-refinement of X-ray Data : Check for overlooked disorder in the azetidine ring using software like SHELXL .
  • Torsional Angle Analysis : Compare DFT-optimized torsional angles (e.g., pyrazole-azetidine dihedral angles) with crystallographic data to identify steric clashes or lattice effects .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield (Optimized)58–62% (via column chromatography)
Purity (HPLC)≥98%
X-ray Resolution0.043 Å (R-factor)
Acute Toxicity (Oral)LD₅₀ > 300 mg/kg (Category 4)

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